1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSNUAOOJEOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation generally proceeds via the following stages:
- Formation of Benzothiophene Core
- Introduction of Ethanol Side Chain
- Conversion to Amine Hydrochloride
These steps are optimized to enhance yield, purity, and process scalability, with variations tailored to specific research or industrial needs.
Benzothiophene Ring Construction
Methodology:
The benzothiophene ring is typically synthesized through cyclization reactions involving thiophenes and benzene derivatives. Common approaches include:
Friedel-Crafts Alkylation:
Methylation of thiophene derivatives using methyl halides and Lewis acids such as aluminum chloride (AlCl₃) to introduce methyl groups at desired positions.Intramolecular Cyclization:
Using precursors like 2-halobenzothiophenes, cyclization is achieved under conditions such as heating with bases or catalysts to form the fused ring system.
- Solvent: Dichloromethane or toluene
- Catalyst: AlCl₃ or other Lewis acids
- Temperature: 0–80°C depending on the reaction stage
Introduction of the Ethanol Side Chain
Methodology:
The key step involves attaching an ethan-1-amine group to the benzothiophene core, often via:
Reduction of Benzothiophene Derivatives:
Starting from benzothiophene-2-carboxaldehyde or ketones, reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.Conversion to Amines:
The alcohol intermediates are then converted to amines through reductive amination or nucleophilic substitution with ammonia or amines.
- Reducing agents: Sodium borohydride (NaBH₄) in methanol or ethanol
- Amine introduction: Ammonia in ethanol or methanol under pressure or reflux
- Patents report using sodium borohydride in methanol at room temperature to produce benzothiophen-2-ethanol derivatives, which are then aminated.
Formation of the Amine Hydrochloride
Methodology:
The free amine is converted into its hydrochloride salt via:
Reaction with Hydrochloric Acid:
The amine is dissolved in a suitable solvent (e.g., ethanol, toluene), and HCl gas or aqueous HCl is introduced under controlled conditions to form the hydrochloride salt.Isolation and Purification:
The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
- Solvent: Ethanol or toluene
- Temperature: 0–25°C for salt formation
- Acid: Aqueous HCl or gaseous HCl
Purification:
Crystallization from suitable solvents yields high-purity hydrochloride.
Research Findings and Data Tables
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzothiophene derivatives | Methyl halides, Lewis acids | Toluene, dichloromethane | 0–80°C | 85–95% | Regioselective methylation |
| 2 | Benzothiophene ketones | NaBH₄ | Methanol | Reflux | 80–90% | Alcohol intermediate |
| 3 | Benzothiophene alcohol | NH₃ or amines | Ethanol | Reflux or pressure | 70–85% | Amine formation |
| 4 | Free amine | HCl | Ethanol or toluene | 0–25°C | 90–98% | Hydrochloride salt |
Note:
Reaction yields vary depending on specific substituents and reaction optimization.
Notable Research and Patent Data
Patent WO2011036680A2 describes an improved process involving benzothiophene ethanol derivatives reacted with phenyl hydroxycarbamate and dehydrating agents such as zinc chloride, under solvent-free or solvent-based conditions. The process emphasizes high yield and purity, with purification via filtration and washing.
Research on similar compounds indicates that reductive amination using sodium borohydride or catalytic hydrogenation is effective for converting benzothiophene derivatives into amines, which are then converted to hydrochloride salts.
Industrial methods often employ continuous flow reactors and advanced purification techniques like chromatography to ensure high purity and scalability.
Notes on Process Optimization
- Use of dehydrating agents like zinc chloride enhances dehydration steps, improving overall yield.
- Solvent choice impacts reaction rate and selectivity; aromatic hydrocarbons like toluene are preferred for their stability.
- Purification via crystallization or chromatography ensures high-purity hydrochloride salts suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine group or the benzothiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride with structurally analogous compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.
Substituent Position and Type
- 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride (CAS 117234-06-7) :
Differs in the substitution position of the benzothiophene ring (3-position vs. 2-position). This positional isomerism may alter electronic distribution and receptor binding affinity . - 1-(4-Chlorophenyl)ethan-1-amine hydrochloride (CAS 538896-10-9) :
Replaces the benzothiophene with a chlorinated phenyl group. The electron-withdrawing chlorine atom increases lipophilicity (higher LogP) compared to the sulfur-containing benzothiophene . - 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (CAS 1092797-55-1) :
Contains a benzodioxin ring, introducing two oxygen atoms. This modification enhances polarity and may improve aqueous solubility .
Halogenated Derivatives
- (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS 856562-91-9) :
Incorporates both chlorine and fluorine substituents, which can enhance metabolic stability and bioavailability via reduced oxidative metabolism . - 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride :
Features multiple halogen atoms, increasing steric bulk and electronic effects. Such derivatives are often explored for antimicrobial or antipsychotic applications .
Stereochemical Variations
- (S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride (CAS 1398109-11-9) :
The (S)-enantiomer may exhibit distinct pharmacokinetic profiles compared to its (R)-counterpart, emphasizing the role of chirality in drug design .
Heterocyclic and Polyaromatic Derivatives
- 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride (CAS EN300-736749) :
The naphthalene ring and methoxy group enhance aromatic surface area, favoring interactions with hydrophobic binding pockets in enzymes or receptors . - 1-(6-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride (CAS 51872-03-8) : Methoxy substitution at the 6-position may influence metabolic pathways, such as O-demethylation, impacting half-life .
Biological Activity
1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is with a molecular weight of approximately 213.73 g/mol. The compound features a benzothiophene moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride primarily involves its interaction with various biological targets:
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways involved in disease processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes that play roles in microbial growth and cancer cell proliferation.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Structure-Activity Relationships (SAR)
The unique substitution pattern on the benzothiophene ring of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is critical for its biological activity. Variations in this structure can lead to different interactions with biological targets. For instance, compounds with electron-withdrawing groups may enhance potency by stabilizing active conformations or improving binding affinity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride | Methyl substitution on benzothiophene | Altered reactivity and potential for different bioactivity |
| 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride | Different position of benzothiophene attachment | Potential neuropharmacological effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride:
- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
- Cancer Research : A study evaluated the efficacy of this compound in inhibiting osteosarcoma cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through apoptosis induction .
- Neuropharmacological Applications : Preliminary findings indicate that the compound may enhance cognitive functions by modulating serotonin and dopamine receptor activities, although further studies are required to elucidate these mechanisms fully.
Q & A
Q. What are the common synthetic routes for 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride?
Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation of benzothiophene derivatives followed by reductive amination. For example, thiamine hydrochloride has been used as a catalyst in analogous reactions to condense aromatic aldehydes with amines, yielding high-purity products under optimized conditions . Intermediate isolation and purification steps, such as column chromatography, are critical to avoid byproducts. The final hydrochloride salt is formed via acidification with HCl .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- Spectral Analysis : ¹H NMR (400 MHz in DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and the ethylamine moiety (δ 2.8–3.2 ppm). FTIR confirms the amine N–H stretch (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Purity Assessment : Thin-layer chromatography (TLC) with a solvent system (e.g., ethyl acetate:hexane, 1:1) and UV visualization ensures homogeneity .
- Structural Validation : SMILES and InChI descriptors (e.g.,
NCCc1csc2c1cccc2.Cl) provide digital fingerprints for database alignment .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then neutralize with dilute acetic acid .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational tools predict the compound’s physicochemical properties or reaction pathways?
Methodological Answer:
- Database Mining : Use PubChem and Reaxys to retrieve experimental data (e.g., logP, pKa) and compare with predictive models like PISTACHIO for reaction feasibility .
- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., water, ethanol) using software like GROMACS, accounting for hydrochloride salt dissociation .
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design. For example, increasing reaction time from 6 to 12 hours improved yields by 15% in analogous syntheses .
- Catalyst Screening : Test alternatives to thiamine hydrochloride, such as chiral auxiliaries, to enhance enantioselectivity .
Q. How can researchers assess the compound’s environmental toxicity?
Methodological Answer:
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
Methodological Answer:
Q. How can crystallographic data resolve polymorphism or hydrate formation?
Methodological Answer:
Q. What methodologies address discrepancies in biological activity across enantiomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
